2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide - 920441-66-3

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Catalog Number: EVT-3548129
CAS Number: 920441-66-3
Molecular Formula: C24H18FN5OS3
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes (6a-r)

Compound Description: This series of compounds were synthesized and evaluated for their nematicidal and antimicrobial activity. [] They contain a pyrazolothiazole moiety substituted with various aryl groups. The compounds were found to be active against nematodes Ditylenchus myceliophagus and Caenorhabditis elegans, with some displaying activity comparable to the standard oxamyl. [] Furthermore, these compounds showed promising antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria and fungi. []

Relevance: These compounds share structural similarities with the target compound "2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide" as both contain a substituted thiazole ring and an aryl group featuring fluorine substitution. The presence of these shared structural features suggests that these compounds may have similar biological activities.

4-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (5c)

Compound Description: This compound, also referred to as TFC, belongs to the pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivatives. [] It exhibited significant antitumor activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2), even surpassing the reference drug doxorubicin in some cases. [] Molecular docking studies revealed its potential to interact with various proteins, suggesting its potential as a therapeutic agent. []

Relevance: Although structurally distinct from "2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide," both compounds share the common feature of a fluorophenyl substituent. This structural similarity might lead to comparable interactions with specific targets, although further investigation is required to confirm this.

2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)

Compound Description: These compounds demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. [] Notably, they exhibited lower neurotoxicity compared to other tested compounds, leading to a higher protective index (PI). [] Compound 5j, in particular, displayed a higher PI than the standard drugs used as positive controls. []

Relevance: Both these compounds and "2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide" belong to the benzothiazole derivative class and include a thiazole ring. Further, they share the fluorobenzyl substituent, although positioned differently within the structure. This shared structural feature within the same chemical class suggests a potential for similar biological activities.

Relevance: While this compound lacks the pyridazine and methylthiazole moieties present in "2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide," both compounds share the benzothiazole core structure and feature a fluorophenyl substituent, although connected through different linkages. These shared features suggest they might interact with similar protein binding sites, though their overall biological activity might differ due to the structural variations.

(R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

Compound Description: This compound, designated as AMG 628, is a potent vanilloid receptor-1 (TRPV1) antagonist. [] It exhibits excellent aqueous solubility and a reduced half-life compared to the previous clinical candidate, AMG 517. [] It effectively blocks TRPV1-mediated physiological responses in vivo and reduces thermal hyperalgesia, demonstrating its potential as a treatment for chronic pain. []

Relevance: Although this compound's structure deviates significantly from "2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide," the presence of the benzothiazole core and a fluorophenyl substituent (albeit linked through a piperazine-pyrimidine bridge) highlights a shared structural motif. This common motif suggests a potential for interactions with similar protein binding sites, despite the differences in their overall structures and targeted biological activities.

Properties

CAS Number

920441-66-3

Product Name

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C24H18FN5OS3

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C24H18FN5OS3/c1-13-3-8-17-19(11-13)33-24(27-17)28-20(31)12-32-21-10-9-18(29-30-21)22-14(2)26-23(34-22)15-4-6-16(25)7-5-15/h3-11H,12H2,1-2H3,(H,27,28,31)

InChI Key

GQNKDFUEIMUMJS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=C(N=C(S4)C5=CC=C(C=C5)F)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=C(N=C(S4)C5=CC=C(C=C5)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.